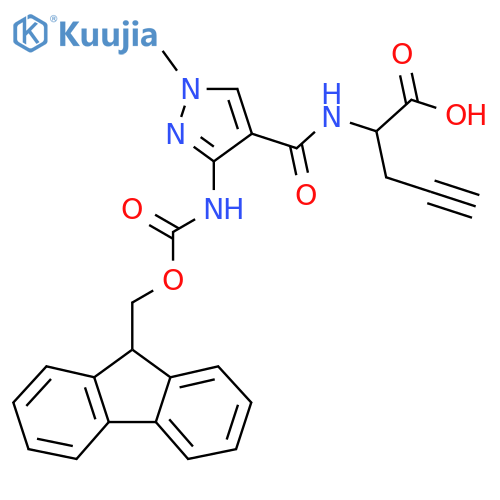Cas no 2171736-00-6 (2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pent-4-ynoic acid)
2-{3-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)-1-メチル-1H-ピラゾール-4-イルホルムアミド}ペント-4-イン酸は、Fmoc保護基を有するピラゾール誘導体であり、ペプチド合成や有機合成において重要な中間体として利用されます。この化合物は、アルキン基(ペント-4-イン酸部分)を有しており、クリックケミストリー(例:アジド-アルキン環化付加反応)による生体分子の修飾や機能化に適しています。Fmoc基は穏やかな塩基条件下で脱保護可能であり、固相ペプチド合成(SPPS)との親和性が高いことが特徴です。高い反応選択性と多様な官能基との互換性を備え、医薬品開発や材料科学分野での応用が期待されます。

2171736-00-6 structure
商品名:2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pent-4-ynoic acid
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pent-4-ynoic acid 化学的及び物理的性質
名前と識別子
-
- 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pent-4-ynoic acid
- EN300-1566186
- 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pent-4-ynoic acid
- 2171736-00-6
-
- インチ: 1S/C25H22N4O5/c1-3-8-21(24(31)32)26-23(30)19-13-29(2)28-22(19)27-25(33)34-14-20-17-11-6-4-9-15(17)16-10-5-7-12-18(16)20/h1,4-7,9-13,20-21H,8,14H2,2H3,(H,26,30)(H,31,32)(H,27,28,33)
- InChIKey: YXDAKNQAOXGYMY-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C(C(NC(C(=O)O)CC#C)=O)=CN(C)N=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 458.15901982g/mol
- どういたいしつりょう: 458.15901982g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 8
- 複雑さ: 803
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 123Ų
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pent-4-ynoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1566186-0.25g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pent-4-ynoic acid |
2171736-00-6 | 0.25g |
$3099.0 | 2023-06-04 | ||
| Enamine | EN300-1566186-50mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pent-4-ynoic acid |
2171736-00-6 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1566186-100mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pent-4-ynoic acid |
2171736-00-6 | 100mg |
$2963.0 | 2023-09-24 | ||
| Enamine | EN300-1566186-500mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pent-4-ynoic acid |
2171736-00-6 | 500mg |
$3233.0 | 2023-09-24 | ||
| Enamine | EN300-1566186-0.5g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pent-4-ynoic acid |
2171736-00-6 | 0.5g |
$3233.0 | 2023-06-04 | ||
| Enamine | EN300-1566186-1000mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pent-4-ynoic acid |
2171736-00-6 | 1000mg |
$3368.0 | 2023-09-24 | ||
| Enamine | EN300-1566186-2.5g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pent-4-ynoic acid |
2171736-00-6 | 2.5g |
$6602.0 | 2023-06-04 | ||
| Enamine | EN300-1566186-5000mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pent-4-ynoic acid |
2171736-00-6 | 5000mg |
$9769.0 | 2023-09-24 | ||
| Enamine | EN300-1566186-10000mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pent-4-ynoic acid |
2171736-00-6 | 10000mg |
$14487.0 | 2023-09-24 | ||
| Enamine | EN300-1566186-1.0g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pent-4-ynoic acid |
2171736-00-6 | 1g |
$3368.0 | 2023-06-04 |
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pent-4-ynoic acid 関連文献
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
2171736-00-6 (2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pent-4-ynoic acid) 関連製品
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 68551-17-7(Isoalkanes, C10-13)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
